
N-(4-Cyano-1,3-diphenyl-1H-pyrazol-5-yl)-2-iodoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Cyano-1,3-diphenyl-1H-pyrazol-5-yl)-2-iodoacetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties
Métodos De Preparación
The synthesis of N-(4-Cyano-1,3-diphenyl-1H-pyrazol-5-yl)-2-iodoacetamide involves several steps. One common synthetic route starts with the preparation of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile. This intermediate is then treated with various reagents to introduce the iodoacetamide group. The reaction conditions typically involve the use of solvents like acetic acid and reagents such as maleic anhydride, acetyl chloride, and benzene sulfonyl chloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
N-(4-Cyano-1,3-diphenyl-1H-pyrazol-5-yl)-2-iodoacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The iodo group in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(4-Cyano-1,3-diphenyl-1H-pyrazol-5-yl)-2-iodoacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pyrazole derivatives with potential biological activities.
Biology: The compound is studied for its potential antimicrobial and anticancer properties. It has shown promising results in inhibiting the growth of certain bacterial and cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structural features make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(4-Cyano-1,3-diphenyl-1H-pyrazol-5-yl)-2-iodoacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby inhibiting their activity. This inhibition can lead to the disruption of essential cellular processes, resulting in the death of microbial or cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
N-(4-Cyano-1,3-diphenyl-1H-pyrazol-5-yl)-2-iodoacetamide can be compared with other pyrazole derivatives, such as:
5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile: This compound is a precursor in the synthesis of this compound and shares similar structural features.
Pyrazolopyrimidinone: Another pyrazole derivative with potential biological activities, including antimicrobial and anticancer properties.
Pyrazolopyridine: Known for its diverse biological activities, this compound is structurally similar but has different functional groups.
The uniqueness of this compound lies in its specific structural features, such as the presence of the iodoacetamide group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
189757-40-2 |
|---|---|
Fórmula molecular |
C18H13IN4O |
Peso molecular |
428.2 g/mol |
Nombre IUPAC |
N-(4-cyano-2,5-diphenylpyrazol-3-yl)-2-iodoacetamide |
InChI |
InChI=1S/C18H13IN4O/c19-11-16(24)21-18-15(12-20)17(13-7-3-1-4-8-13)22-23(18)14-9-5-2-6-10-14/h1-10H,11H2,(H,21,24) |
Clave InChI |
QDSJKOXHZMLDIX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C(=C2C#N)NC(=O)CI)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


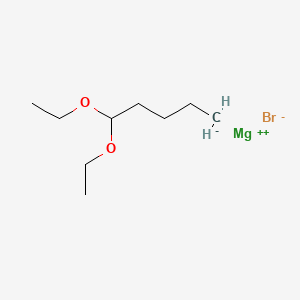
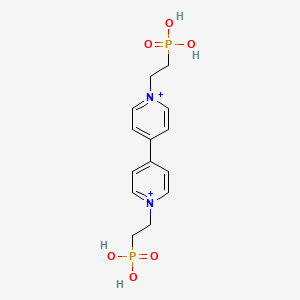
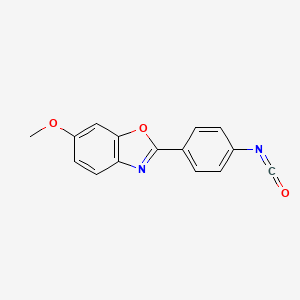
![1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]-](/img/structure/B12550987.png)
![4-[(4-{[10-(4-{[(Benzyloxy)carbonyl]oxy}phenoxy)decyl]oxy}-2-tert-butylphenoxy)carbonyl]benzoate](/img/structure/B12550998.png)
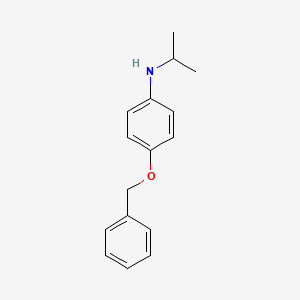
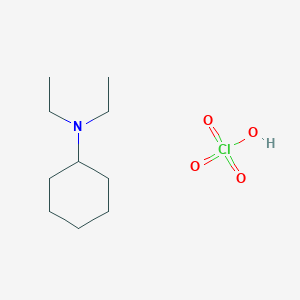
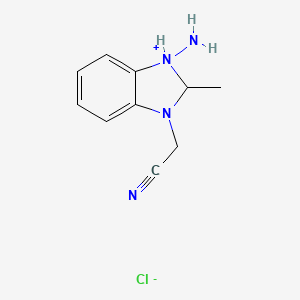
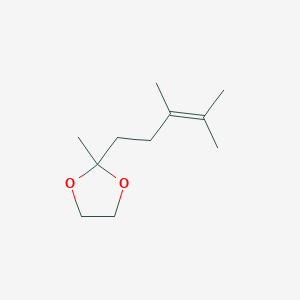

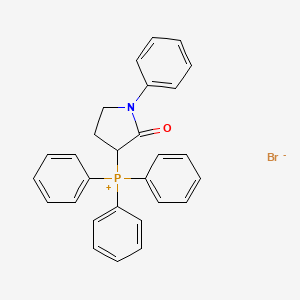
![[(4-Chlorophenyl)methyl]phosphonic dichloride](/img/structure/B12551026.png)
![1,3-Bis{bis[(1H-imidazol-2-yl)methyl]amino}propan-2-ol](/img/structure/B12551031.png)
![Propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester](/img/structure/B12551044.png)
